molecular formula C19H14N4O2S B4561375 {4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid

{4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid

Cat. No.: B4561375
M. Wt: 362.4 g/mol
InChI Key: NOZRDARYRWBEFR-UHFFFAOYSA-N
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Description

{4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid is a complex organic compound that features a quinoline moiety, a triazole ring, and a phenylacetic acid group

Properties

IUPAC Name

2-[4-(3-quinolin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-17(25)11-12-5-8-14(9-6-12)23-18(21-22-19(23)26)16-10-7-13-3-1-2-4-15(13)20-16/h1-10H,11H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZRDARYRWBEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC=C(C=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline moiety, followed by the introduction of the triazole ring through cyclization reactions. The phenylacetic acid group is then attached via substitution reactions. Specific reaction conditions often involve the use of catalysts such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and yield. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The phenylacetic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted phenylacetic acid derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, {4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that modifications to the quinoline and triazole moieties can enhance biological activity, leading to the development of new drugs with improved efficacy and reduced side effects .

Industry

Industrially, {4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes by binding to their active sites, while the phenylacetic acid group can enhance the compound’s overall binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, as well as triazole-containing compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-5-thiol.

Uniqueness

What sets {4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid apart is its combination of the quinoline and triazole moieties with a phenylacetic acid group. This unique structure provides a versatile platform for the development of new compounds with diverse biological activities and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid
Reactant of Route 2
{4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid

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